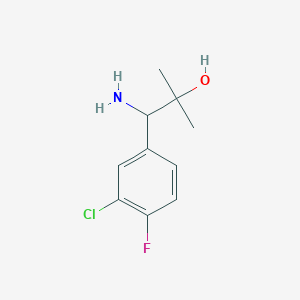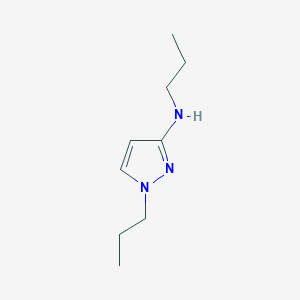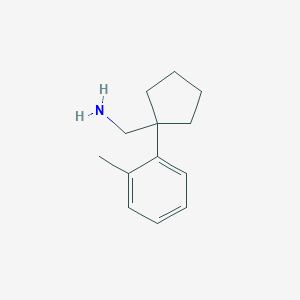![molecular formula C12H17FN4 B11728681 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11728681.png)
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole ring and a pyrrole ring, both of which are substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Formation of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling of the pyrazole and pyrrole rings: This is typically done through a nucleophilic substitution reaction where the pyrazole derivative is reacted with a pyrrole derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole and pyrrole rings.
Reduction: Reduction reactions can be performed on the fluoroethyl group or the nitrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity, while the pyrazole and pyrrole rings contribute to its overall stability and reactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical pathways involved in inflammation or cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzoic acid: This compound also features a substituted aromatic ring and is used in organic synthesis.
Uniqueness
What sets {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine apart is its combination of a pyrazole and pyrrole ring, along with the fluoroethyl group. This unique structure provides distinct chemical properties and potential biological activities that are not found in simpler aromatic compounds.
Eigenschaften
Molekularformel |
C12H17FN4 |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C12H17FN4/c1-16-5-2-3-12(16)9-14-7-11-8-15-17(10-11)6-4-13/h2-3,5,8,10,14H,4,6-7,9H2,1H3 |
InChI-Schlüssel |
SXGMGEUJTAPXHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1CNCC2=CN(N=C2)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide](/img/structure/B11728603.png)
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)

![1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728630.png)

![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728637.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728650.png)
![1-ethyl-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728651.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11728656.png)
![(Z)-N-[1-(5-Methoxy-7-methyl-1-benzofuran-3-YL)ethylidene]hydroxylamine](/img/structure/B11728664.png)

![[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728678.png)
